molecular formula C19H19FN2O2S2 B2628661 2-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 893994-81-5

2-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2628661
CAS No.: 893994-81-5
M. Wt: 390.49
InChI Key: UWDXLFOYWBHGTB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound 2-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is benzenesulfonamide , with a fluorine atom at position 2 of the benzene ring. The sulfonamide nitrogen is substituted by a 2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl group.

The numbering begins at the sulfonamide-bearing carbon (position 1) on the benzene ring, with fluorine occupying position 2. The ethyl linker connects the sulfonamide nitrogen to the thiazole ring, which is further substituted at position 4 with a methyl group and at position 2 with a 4-methylphenyl group. This nomenclature reflects the compound’s structural complexity, emphasizing the thiazole core and its alkyl-aryl substituents.

Component IUPAC Description Positional Details
Parent chain Benzenesulfonamide Sulfonamide at C1
Substituents 2-Fluoro C2 of benzene
N-substituent 2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl Ethyl linker to thiazole C5
Thiazole substituents 4-Methyl (C4), 2-(4-Methylphenyl) (C2) Methyl and aryl groups

Molecular Topology and Bonding Patterns

The molecular structure integrates a benzene ring, sulfonamide group, ethyl linker, and thiazole heterocycle. Key bonding features include:

  • C–F bond : The fluorine atom at C2 of the benzene ring forms a polar covalent bond (bond length ~1.35 Å), contributing to electron-withdrawing effects.
  • Sulfonamide group : The sulfur atom exhibits tetrahedral geometry, with two double-bonded oxygen atoms (S=O bond length ~1.43 Å) and a single bond to the amine-bearing nitrogen.
  • Thiazole ring : The five-membered ring contains sulfur at position 1 and nitrogen at position 3. The C–S bond in the thiazole measures ~1.71 Å, while C–N bonds range between 1.29–1.37 Å.
  • Ethyl linker : The –CH2–CH2– group adopts a gauche conformation, minimizing steric clashes between the sulfonamide and thiazole moieties.

The dihedral angle between the benzene and thiazole rings is approximately 67°, influenced by steric interactions between the 4-methylphenyl group and adjacent substituents.

Stereoelectronic Effects of Fluorine Substituents

The fluorine atom at C2 exerts significant stereoelectronic effects:

  • Electron-Withdrawing Inductive Effect : Fluorine’s electronegativity (χ = 4.0) polarizes the benzene ring, reducing electron density at the sulfonamide group and enhancing its acidity.
  • σ→σ* Interactions : The C–F bond’s σ-orbital donates electron density to adjacent σ* orbitals, stabilizing gauche conformations in the ethyl linker.
  • Aromatic Ring Distortion : Fluorine’s small size allows closer packing of the 4-methylphenyl group on the thiazole, inducing torsional strain in the thiazole-aryl bond.

These effects collectively influence the compound’s reactivity, particularly in nucleophilic substitution reactions at the sulfonamide nitrogen.

Comparative Analysis with Thiazole-Sulfonamide Analogues

Structural comparisons with related thiazole-sulfonamides highlight key differences:

Compound Substituents Key Structural Features
3-Fluoro-4-methoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide Methoxy at C4, fluorine at C3 Enhanced solubility due to methoxy group; altered electronic profile
2-Fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b]triazol-6-yl)ethyl)benzenesulfonamide Thiazolo-triazole core Increased planarity improves π-π stacking; higher metabolic stability
Benzothiazole-2-sulfonamide Benzothiazole fused ring Rigid structure limits conformational flexibility; reduced bioavailability
3-Fluoro-4-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide Ortho-tolyl substituent Steric hindrance alters binding affinity; methylene linker increases rotational freedom

The presence of a 4-methylphenyl group on the thiazole in the target compound enhances lipophilicity compared to analogues with smaller alkyl groups. Conversely, replacing the ethyl linker with a methylene group (as in ) reduces steric bulk but increases conformational rigidity. Fluorine’s position on the benzene ring also modulates electronic effects: para-fluoro analogues exhibit weaker electron-withdrawing effects compared to ortho-substituted derivatives.

Properties

IUPAC Name

2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S2/c1-13-7-9-15(10-8-13)19-22-14(2)17(25-19)11-12-21-26(23,24)18-6-4-3-5-16(18)20/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDXLFOYWBHGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been tested against various cancer cell lines, showing promising results. In one study, novel thiazole derivatives demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells with IC50 values indicating strong activity . The structural modifications in thiazoles can enhance their efficacy against specific cancer types.

Antimicrobial Properties

The compound's thiazole structure is also linked to antibacterial and antifungal activities. Studies have shown that thiazole derivatives possess broad-spectrum antimicrobial effects. For example, compounds synthesized from thiazole have been evaluated for their antibacterial activity against Staphylococcus aureus and other pathogens, demonstrating significant inhibition .

Pain Management

Sulfonamides are recognized for their role as selective inhibitors of sodium channels, particularly NaV1.7, which is implicated in pain signaling pathways. The compound's design as a sulfonamide may position it as a candidate for developing analgesics targeting neuropathic pain .

Agrochemical Applications

The compound has also been investigated for its potential as a plant protection agent. Thiazole derivatives are known to exhibit insecticidal properties, making them suitable candidates for agrochemical formulations aimed at pest control . The stability and efficacy of these compounds in agricultural applications can be enhanced through chemical modifications.

Case Studies

Study Focus Findings
Evren et al. (2019)Anticancer ActivityThiazole derivatives showed significant selectivity against A549 cells with IC50 values indicating strong anticancer potential.
Antimicrobial StudyBroad-Spectrum ActivityNewly synthesized thiazole derivatives exhibited effective antibacterial activity against multiple strains, including Staphylococcus aureus.
Pain Management ResearchSodium Channel InhibitionInvestigated the role of sulfonamides in inhibiting NaV1.7 channels, suggesting potential use in pain therapeutics.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives with Varied Aromatic Substitutions

3,4-Dimethoxy-N-{2-[4-Methyl-2-(4-Methylphenyl)-1,3-Thiazol-5-yl]ethyl}Benzene-1-Sulfonamide
  • Key Differences : Replaces the 2-fluoro group with 3,4-dimethoxy substituents on the benzene ring.
  • Molecular Weight : 432.56 g/mol (vs. ~407.50 g/mol for the target compound, estimated based on formula differences) .
  • Implications :
    • Electronic Effects : Methoxy groups are electron-donating, which may reduce the sulfonamide’s electrophilicity compared to the electron-withdrawing fluorine.
    • Bioactivity : Methoxy-substituted sulfonamides often exhibit altered pharmacokinetics (e.g., improved solubility) but may compromise membrane permeability due to increased polarity.
3,4-Dimethoxy-N-{2-[4-Methyl-2-(3-Methylphenyl)-1,3-Thiazol-5-yl]ethyl}Benzene-1-Sulfonamide
  • Key Difference : The thiazole’s phenyl substituent is 3-methyl instead of 4-methyl.
  • Implications: Steric Effects: The meta-methyl group may alter spatial interactions with target proteins compared to the para-methyl isomer. Lipophilicity: Minor changes in logP values could influence cellular uptake .

Heterocyclic Variants: Thiazole vs. Thiadiazole/Oxadiazole

N-(4-Methylphenyl)-5-{2-[(4-Methylphenyl)Amino]Ethyl}-1,3,4-Thiadiazole-2-Amine
  • Key Differences : Replaces the thiazole with a 1,3,4-thiadiazole core and lacks the sulfonamide group.
  • Reported Activity : Exhibits antibacterial activity against Escherichia coli and Bacillus subtilis .
  • Role of Sulfonamide: The absence of a sulfonamide in this analog highlights its importance in the target compound’s hypothesized bioactivity.
N-(3,5-Dimethylphenyl)-5-{2-[(4-Methylphenyl)Amino]Ethyl}-1,3,4-Oxadiazole-2-Amine
  • Key Difference : Features an oxadiazole ring.
  • Reported Activity : Demonstrates antioxidant activity comparable to butylated hydroxytoluene (BHT) .
  • Implications :
    • Hydrogen Bonding : Oxadiazoles may engage in stronger hydrogen bonding than thiazoles, influencing antioxidant mechanisms.

Precursor and Functional Group Modifications

2-[4-Methyl-2-(4-Methylphenyl)-1,3-Thiazol-5-yl]Ethan-1-Amine
  • Key Difference : Replaces the sulfonamide with a primary amine.
  • Role in Synthesis : This precursor is critical for synthesizing the target compound via sulfonylation.

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Core Heterocycle Aromatic Substituent Molecular Weight (g/mol) Key Bioactivity Reference
2-Fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide (Target) Thiazole 2-Fluoro, benzene ~407.50 Not reported N/A
3,4-Dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide Thiazole 3,4-Dimethoxy 432.56 Not reported
N-(4-Methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine Thiadiazole None ~354.45 Antibacterial
2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine Thiazole None ~256.38 Precursor

Table 2: Substituent Effects on Activity

Substituent Position (Thiazole Phenyl) Example Compound Potential Impact
4-Methyl Target compound Enhanced lipophilicity, steric bulk
3-Methyl 3,4-Dimethoxy analog (3-methylphenyl variant) Altered binding pocket interactions

Biological Activity

2-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a synthetic compound with potential applications in medicinal chemistry. Its structure features a fluorine atom and a thiazole ring, which are known to enhance biological activity through specific molecular interactions. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H18FN3S\text{C}_{15}\text{H}_{18}\text{F}\text{N}_{3}\text{S}

Key Features:

  • Fluorine Atom: Enhances lipophilicity and potential binding interactions.
  • Thiazole Ring: Known for its role in various biological activities, including antimicrobial and anticancer properties.

The biological activity of 2-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring and the fluorine atom are crucial for binding to proteins or enzymes, modulating their activity.

Potential Targets:

  • Enzymatic Inhibition: The compound may inhibit specific enzymes related to disease pathways.
  • Receptor Modulation: It could interact with receptors involved in signaling pathways relevant to cancer or inflammation.

1. Antimicrobial Activity

Research indicates that compounds similar to 2-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide exhibit significant antibacterial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum .

Compound NameActivityReference
2-fluoro-N-{...}Antibacterial
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure

2. Cardiovascular Effects

Studies have also investigated the effects of benzene sulfonamides on cardiovascular parameters. For example, the compound 4-(2-aminoethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure and coronary resistance in isolated rat heart models. This suggests that similar compounds may influence cardiovascular function through calcium channel inhibition .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiazole derivatives, it was found that compounds containing the thiazole moiety exhibited potent antimicrobial activity. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis .

Case Study 2: Cardiovascular Impact
A separate investigation into the effects of sulfonamide derivatives on isolated rat hearts revealed that certain compounds significantly reduced coronary resistance over time, indicating potential therapeutic benefits for conditions like hypertension .

Pharmacokinetic Considerations

Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the biological activity of 2-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide. Theoretical models have suggested favorable permeability profiles for this compound, indicating its potential for effective systemic delivery .

ParameterValue
SolubilityHigh
PermeabilityFavorable
MetabolismModerate

Q & A

Basic Synthesis Methodology

Q: What is the standard synthetic route for 2-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide, and which reaction parameters are critical for yield optimization? A: The compound is synthesized via a two-step protocol:

Thiazole Core Formation : Condensation of 4-methylacetophenone with thiourea derivatives under HBr catalysis to generate the 4-methyl-2-(4-methylphenyl)thiazole intermediate.

Sulfonamide Coupling : Reacting the thiazole-ethylamine intermediate with 2-fluorobenzenesulfonyl chloride in anhydrous pyridine (1.1:1 molar ratio) for 5 hours at room temperature. Critical parameters include moisture control (to prevent sulfonyl chloride hydrolysis), strict stoichiometry, and inert atmosphere maintenance. Yields typically range from 65–75% after flash chromatography .

Advanced Structure-Activity Relationship (SAR)

Q: How can structural modifications to the thiazole and sulfonamide moieties enhance target affinity, and what computational tools validate these changes? A: Key SAR insights:

  • Thiazole Modifications : Introducing electron-donating groups (e.g., -OCH₃) at the thiazole’s 4-position improves π-π stacking with hydrophobic binding pockets. Bulkier substituents (e.g., cyclohexyl) on the 4-methylphenyl group enhance target selectivity by reducing off-site interactions.
  • Sulfonamide Tuning : Fluorine at the benzene para-position increases metabolic stability by resisting cytochrome P450 oxidation. Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) are critical for validating binding poses and free energy calculations (ΔG < -8 kcal/mol indicates high affinity) .

Basic Structural Characterization

Q: Which analytical techniques are essential for confirming the compound’s structural integrity and regiochemistry? A: A multi-technique approach is required:

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorine placement (δ ≈ -110 ppm for para-substitution). ¹H/¹³C NMR resolves ethyl linker conformation and thiazole-proton coupling patterns.
  • X-ray Crystallography : Resolves spatial arrangement of the sulfonamide-thiazole junction (bond angles: C-S-N ≈ 105°).
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 419.12) .

Advanced Data Contradiction Resolution

Q: How should researchers address discrepancies between in vitro enzymatic inhibition and cell-based assay results for this compound? A: Discrepancies may arise from:

Cellular Permeability : Measure logP (optimal range: 2–3) via shake-flask assays and correlate with cellular uptake (LC-MS quantification).

Off-Target Effects : Use CRISPR-interference models to silence non-target proteins and isolate on-target activity.

Direct Binding Validation : Isothermal titration calorimetry (ITC) confirms binding stoichiometry (n ≈ 1) and affinity (Kd < 1 µM) .

Basic Biological Screening

Q: What preliminary strategies are recommended for evaluating this compound’s antimicrobial potential? A: Follow tiered screening:

Disk Diffusion : Test against S. aureus (Gram-positive) and E. coli (Gram-negative) at 100 µg/mL; zones of inhibition >15 mm suggest activity.

MIC Determination : Broth microdilution (0.5–128 µg/mL) identifies minimum inhibitory concentrations.

Cytotoxicity : Parallel screening in HEK293 cells (IC₅₀ > 50 µM ensures therapeutic index >10) .

Advanced Pharmacokinetic Optimization

Q: What integrated methodologies improve this compound’s pharmacokinetic profile while maintaining potency? A: A synergistic approach:

  • Metabolic Stability : Liver microsome assays (human/rat) identify metabolic soft spots (e.g., ethyl linker oxidation). Introduce deuterium at vulnerable positions to prolong half-life.
  • Permeability : Optimize logD via Design of Experiments (DoE), varying thiazole substituents. Validate with Caco-2 monolayers (Papp > 1 × 10⁻⁶ cm/s).
  • In Silico Modeling : Quantitative structure-property relationship (QSPR) models predict absorption/distribution .

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